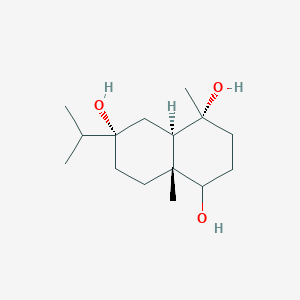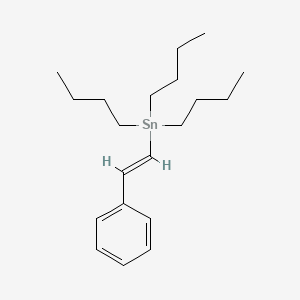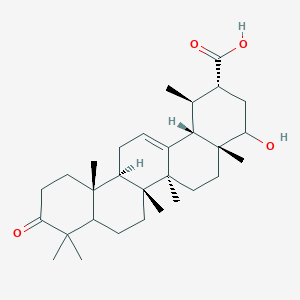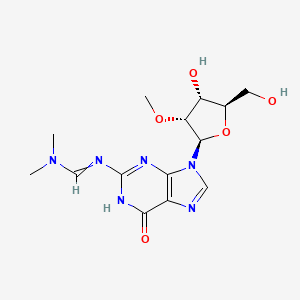
Quetiapine-d8 Hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine-d8 Hemifumarate is the labelled analogue of Quetiapine . Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is a 5-HT receptors agonist with a pEC50 of 4.77 for human 5-HT1A receptor and a dopamine receptor antagonist with a pIC50 of 6.33 for human D2 receptor .
Molecular Structure Analysis
The molecular formula of this compound is 2 C21 H17 D8 N3 O2 S . C4 H4 O4 . It has a molecular weight of 899.18495 . Another source suggests a formula weight of 507.6 .Scientific Research Applications
Aseptic Gingivitis Related to Quetiapine Hemifumarate
Quetiapine hemifumarate, primarily used in psychiatry, has been linked with aseptic gingivitis in a patient with mental retardation, highlighting its role in rare and less known adverse events. This case emphasizes the importance of understanding the full risk profile of quetiapine in diverse patient populations (Gahr et al., 2012).
Characterization of Hydrophilic Matrices
Research focused on the hydration behavior and drug release of controlled release hydrophilic matrix tablets of quetiapine hemifumarate, prepared by various manufacturing processes. This study is critical for understanding the drug's behavior in different pharmaceutical formulations (Kulinowski et al., 2016).
Analytical Method for Determination of Quetiapine Hemifumarate
Development of a sensitive liquid chromatographic assay method for quetiapine hemifumarate quantification highlights advancements in analytical techniques for monitoring its concentration and purity, crucial for quality control in pharmaceuticals (Soma Raju et al., 2009).
DFT Calculations for Quetiapine Hemifumarate
Density Functional Theory (DFT) calculations were performed on quetiapine hemifumarate and its analogues, providing insights into its molecular structure, which is fundamental for understanding its pharmacological properties (Vessally et al., 2016).
Improved Process for Producing Quetiapine Hemifumarate
An improved single pot process for preparing quetiapine hemifumarate free from potential impurities was reported, which is significant for enhancing the drug's production efficiency and purity (Niphade et al., 2009).
Synthesis of Quetiapine Hemifumarate
The synthesis of quetiapine hemifumarate was reported with a 63.4% overall yield, contributing to the understanding of its chemical synthesis and potential optimization for large-scale production (Tao, 2004).
Mechanism of Action
Safety and Hazards
Quetiapine, the non-labelled version of Quetiapine-d8 Hemifumarate, can cause serious side effects. These include uncontrolled muscle movements in your face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection, fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .
properties
CAS RN |
1031703-36-2 |
|---|---|
Molecular Formula |
C21H17D8N3O2S.C21H17D8N3O2S.C4H4O4 |
Molecular Weight |
899.19 |
Appearance |
White Solid |
melting_point |
172-174°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
111974-72-2 (unlabelled) |
synonyms |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d8 (2E)-2-Butenedioate; |
tag |
Quetiapine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







